(E)-Aktiv

Description

Structure

2D Structure

3D Structure of Parent

Properties

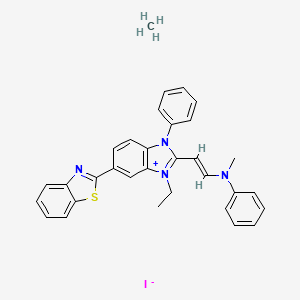

Molecular Formula |

C32H31IN4S |

|---|---|

Molecular Weight |

630.6 g/mol |

IUPAC Name |

N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;methane;iodide |

InChI |

InChI=1S/C31H27N4S.CH4.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;;/h4-22H,3H2,1-2H3;1H4;1H/q+1;;/p-1 |

InChI Key |

GXPGJNKWUQBURK-UHFFFAOYSA-M |

Isomeric SMILES |

C.CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-] |

Canonical SMILES |

C.CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (B560133) (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[3] Developed to overcome resistance to earlier generation EGFR TKIs, Osimertinib exhibits a unique mechanism of action characterized by its high potency and selectivity for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[4][5][6] This guide provides an in-depth examination of the molecular mechanisms, quantitative data, and experimental protocols that define the action of Osimertinib.

Core Mechanism of Action

Osimertinib functions as a targeted covalent inhibitor. Its mono-anilino-pyrimidine structure is designed to specifically target the ATP-binding site of the EGFR kinase domain.[6] The core of its mechanism is the formation of a covalent, and therefore irreversible, bond with the cysteine residue at position 797 (Cys797) within the EGFR active site.[1][6][7] This irreversible binding effectively blocks the kinase activity of EGFR, preventing ATP from binding and halting the downstream signaling pathways that drive tumor cell proliferation and survival.[1][8]

A key feature of Osimertinib is its selectivity. It was engineered to potently inhibit the T790M mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][6] The T790M mutation sterically hinders the binding of earlier-generation drugs.[2] Osimertinib's structure overcomes this hindrance, allowing it to maintain potent activity.[9] Furthermore, it is significantly more potent against mutant forms of EGFR compared to the wild-type receptor, which is believed to contribute to its favorable safety profile by reducing off-target effects commonly seen with less selective inhibitors, such as skin rash and diarrhea.[6][10]

Affected Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.[11][12] By inhibiting EGFR phosphorylation, Osimertinib effectively shuts down these pro-oncogenic pathways. The two primary pathways affected are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[13][14] Inhibition of EGFR prevents the recruitment of adaptor proteins like GRB2, which in turn blocks the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[13][14]

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and inhibition of apoptosis.[13][14] EGFR inhibition by Osimertinib prevents the activation of Phosphoinositide 3-kinase (PI3K), leading to the deactivation of AKT and mTOR, key regulators of cell survival and protein synthesis.[1][14]

The diagram below illustrates the EGFR signaling cascade and the point of inhibition by Osimertinib.

Quantitative Data on Osimertinib Activity

The potency of Osimertinib has been quantified in numerous preclinical studies. The following tables summarize key inhibitory concentration (IC50) and kinetic values, demonstrating its selectivity for mutant EGFR over wild-type.

Table 1: In Vitro Enzymatic Inhibition

| EGFR Form | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) |

| Wild-Type | 13.9 | 0.003 | 215,827 |

| L858R | 4.6 | 0.010 | 2,173,913 |

| L858R/T790M | 0.8 | 0.009 | 11,250,000 |

| Data derived from kinetic studies characterizing the reversible binding affinity (Ki) and the rate of covalent inactivation (kinact). The overall efficiency (kinact/Ki) highlights the high selectivity for mutant forms. |

Table 2: Cellular Potency (IC50)

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| PC-9 | Exon 19 deletion | < 15 |

| H1975 | L858R / T790M | < 15 |

| A431 | Wild-Type | 480 - 1865 |

| Data represents the concentration of Osimertinib required to inhibit 50% of cell growth in various NSCLC cell lines, showcasing the differential potency against mutant versus wild-type EGFR.[6] |

Experimental Protocols

The characterization of Osimertinib's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding affinity (Kd) of an inhibitor to the kinase active site.

Methodology:

-

Reagent Preparation: Prepare a solution of Eu-anti-tag antibody, a fluorescent tracer (ATP-competitive), and the target EGFR kinase (mutant or wild-type).

-

Compound Dilution: Perform a serial dilution of Osimertinib to create a range of concentrations for testing.

-

Assay Plate Setup: Add the kinase/antibody mixture to a 384-well plate.

-

Compound Addition: Add the diluted Osimertinib or DMSO (vehicle control) to the wells.

-

Tracer Addition: Add the fluorescent tracer to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a fluorescence plate reader, measuring the FRET signal. A decrease in FRET corresponds to the displacement of the tracer by the inhibitor.

-

Data Analysis: Plot the FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Kd can be calculated.

References

- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 2. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osimertinib - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 9. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Osimertinib in the treatment of patients with epidermal growth factor receptor T790M mutation-positive metastatic non-small cell lung cancer: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. ClinPGx [clinpgx.org]

- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Osimertinib

Compound of Interest: Osimertinib (B560133) (AZD9291)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Osimertinib (marketed as Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Developed to overcome resistance to earlier-generation TKIs, its mechanism of action is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[1][2] This guide provides a detailed examination of Osimertinib's discovery, its molecular interactions, its effects on downstream signaling cascades, quantitative efficacy data, mechanisms of resistance, and the experimental protocols used to characterize its activity and synthesis.

Discovery and Development

The journey to discover Osimertinib began at AstraZeneca in May 2009, prompted by the need to overcome acquired resistance to first and second-generation EGFR TKIs.[3] The most common mechanism for this resistance was identified as a secondary mutation in the EGFR gene, T790M, known as the "gatekeeper" mutation.[3][4] This mutation accounts for over 50% of resistance cases to drugs like gefitinib (B1684475) and erlotinib.[5]

The drug discovery program was structure-driven, aiming to design a compound that could selectively target the T790M mutant form of EGFR while sparing the wild-type version to reduce toxicity-related side effects like skin rash and diarrhea.[3][6] The key insight was to target the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain for covalent, irreversible inhibition.[2][4] This approach led to the development of the pyrimidine-based compound AZD9291, later named Osimertinib.[5][6] After showing significant anti-tumor activity in preclinical models and early clinical trials, Osimertinib received its first FDA approval in November 2015.[3][7]

Mechanism of Action

Osimertinib functions as a potent and selective inhibitor of mutant EGFR. It forms a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase.[2][8] This irreversible binding blocks the kinase activity of EGFR, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor.[8][9]

Downstream Signaling Pathways

The constitutive activation of EGFR in NSCLC drives tumor growth primarily through two downstream signaling cascades: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[1][10][11]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Central to regulating cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: A key mediator of cell survival, growth, and metabolism.

By inhibiting EGFR phosphorylation, Osimertinib effectively suppresses these downstream pathways, leading to the inhibition of cancer cell proliferation and survival.[2][9]

Quantitative Data from Clinical Trials

Osimertinib has demonstrated superior efficacy in multiple clinical trials compared to earlier-generation TKIs and chemotherapy.

| Trial Name | Patient Population | Treatment Arm | Comparator Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) |

| AURA3 | T790M-positive NSCLC, progressed on 1st-line EGFR-TKI | Osimertinib | Platinum-pemetrexed chemotherapy | 10.1 months | 71% | 26.8 months |

| FLAURA | Treatment-naïve, EGFR-mutated (Ex19del or L858R) NSCLC | Osimertinib | Erlotinib or Gefitinib | 18.9 months[12] | 80% | 38.6 months[12] |

| ADAURA | Adjuvant therapy for Stage IB-IIIA EGFR-mutated NSCLC after resection | Osimertinib | Placebo | 65.8 months[13] | N/A | Not reached (HR 0.40)[14] |

| Real-World Data | Pretreated T790M positive NSCLC | Osimertinib | N/A | 8.6 months[15] | N/A | N/A |

Data compiled from publicly available clinical trial results.

Synthesis of Osimertinib

The synthesis of Osimertinib is a multi-step process. An optimized, efficient protocol has been developed to improve upon classical synthetic methods by modifying parameters such as solvents, temperature, and reaction times to enhance yields and reduce environmental impact.[16]

Detailed Experimental Protocol: Key Synthesis Step (Acryloyl Chloride Acylation)

This protocol describes the formation of the acrylamide (B121943) moiety, which is crucial for the covalent binding of Osimertinib to the C797 residue of EGFR.

Starting Material: N¹-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl) (aniline intermediate).

-

Dissolution: Dissolve the aniline (B41778) intermediate in a suitable aprotic solvent, such as Tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Base Addition: Add a tertiary amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the mixture. This acts as a scavenger for the HCl generated during the reaction.[16]

-

Acryloyl Chloride Addition: Slowly add acryloyl chloride dropwise to the cooled, stirred solution.[16] The temperature should be maintained at 0°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).[16]

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final Osimertinib product.

Mechanisms of Resistance to Osimertinib

Despite its efficacy, acquired resistance to Osimertinib inevitably develops, typically within about 10 months.[7] These resistance mechanisms are broadly classified as EGFR-dependent (on-target) or EGFR-independent (off-target).

-

EGFR-Dependent Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, at the site of covalent binding.[4][17] This mutation replaces the cysteine residue with a serine, preventing the irreversible binding of Osimertinib. The prevalence of C797S mutations is reported to be between 7% and 40% in patients who develop resistance.[4][17]

-

EGFR-Independent Resistance: These "bypass" pathways involve the activation of alternative signaling routes that allow cancer cells to proliferate despite the inhibition of EGFR. Key mechanisms include:

Conclusion

Osimertinib represents a landmark achievement in structure-based drug design, providing a highly effective, targeted therapy for patients with specific forms of NSCLC.[19] Its discovery was driven by a clear understanding of the molecular basis of resistance to previous generations of EGFR inhibitors. While the emergence of new resistance mechanisms, particularly the C797S mutation, presents an ongoing challenge, the story of Osimertinib's development provides a powerful blueprint for future research in targeted cancer therapy. Understanding its synthesis, mechanism of action, and the pathways leading to resistance is crucial for developing the next generation of inhibitors and combination therapies to further improve patient outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Osimertinib - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. onclive.com [onclive.com]

- 14. Clinical Review - Osimertinib (Tagrisso) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Real-World Data Of Osimertinib In Patients With Pretreated Non-Small Cell Lung Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Biological Activity of Ketamine Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereoisomers of ketamine, (S)-ketamine (esketamine) and (R)-ketamine (arketamine). It synthesizes data on their distinct pharmacological profiles, mechanisms of action, and clinical implications, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to Ketamine and its Stereochemistry

Ketamine is a dissociative anesthetic that has garnered significant attention for its rapid-acting antidepressant effects.[1][2] It is a chiral molecule and exists as a racemic mixture of two enantiomers: (S)-ketamine and (R)-ketamine.[1][3] These stereoisomers, while mirror images of each other, exhibit notable differences in their binding affinities to various receptors, leading to distinct pharmacological activities, therapeutic effects, and side-effect profiles.[2][4] (S)-ketamine, commercially known as esketamine, has been approved by the FDA for treatment-resistant depression.[4][5] (R)-ketamine, or arketamine, is currently under investigation and shows promise as a potent antidepressant with a potentially more favorable side-effect profile.[1][6][7]

Pharmacodynamics and Mechanisms of Action

The primary mechanism of action for ketamine is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity.[3][8] However, the stereoisomers display different affinities for the NMDA receptor and engage with other receptor systems to varying degrees, leading to divergent downstream signaling cascades.

(S)-Ketamine (Esketamine): (S)-ketamine has a 3- to 4-fold greater affinity for the NMDA receptor than (R)-ketamine.[1][3] This potent NMDA receptor blockade is thought to be responsible for its more pronounced anesthetic, analgesic, and psychotomimetic effects.[3] The antidepressant action of (S)-ketamine is hypothesized to involve the disinhibition of GABAergic interneurons, leading to a surge in glutamate release.[1] This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering the release of brain-derived neurotrophic factor (BDNF).[1] BDNF then activates the Tropomyosin receptor kinase B (TrkB) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, promoting synaptogenesis and neuroplasticity, which are believed to underlie its rapid antidepressant effects.[1][9][10]

(R)-Ketamine (Arketamine): Although (R)-ketamine is a less potent NMDA receptor antagonist, preclinical studies suggest it may have more potent and longer-lasting antidepressant effects than (S)-ketamine.[1][10][11][12] The mechanisms underlying (R)-ketamine's effects are still under investigation but appear to be less reliant on direct NMDA receptor antagonism.[3] Evidence suggests that (R)-ketamine may also modulate AMPA receptor signaling and BDNF-TrkB pathways, but potentially through different downstream effectors than (S)-ketamine.[1][10] Some studies suggest a greater role for the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK/ERK) pathway in the antidepressant actions of (R)-ketamine.[9] Furthermore, (R)-ketamine has a higher affinity for the sigma-1 receptor, which may contribute to its anti-inflammatory and neuroprotective properties.[13]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the action of ketamine stereoisomers.

References

- 1. Ketamine: A tale of two enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. themoodcenter.com [themoodcenter.com]

- 3. Ketamine - Wikipedia [en.wikipedia.org]

- 4. Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Al… [ouci.dntb.gov.ua]

- 6. psychiatrist.com [psychiatrist.com]

- 7. Ketamine and Esketamine in Clinical Trials: FDA‐Approved and Emerging Indications, Trial Trends With Putative Mechanistic Explanations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Intracellular signaling pathways involved in (S)- and (R)-ketamine antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ketamine enantiomers in the rapid and sustained antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Comparative efficacy of racemic ketamine and esketamine for depression: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In Vitro Characterization of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (marketed as TAGRISSO™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][3][4] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which contributes to a more favorable safety profile.[1][3] This guide provides a comprehensive overview of the in vitro characterization of Osimertinib, detailing its mechanism of action, potency against various EGFR mutations, and the experimental protocols used to determine these properties.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions by forming an irreversible covalent bond with the cysteine-797 residue within the ATP-binding site of the mutant EGFR kinase domain.[1][3][5] This action blocks ATP from binding, thereby inhibiting EGFR autophosphorylation and the activation of downstream signaling pathways.[5][6] The primary pathways inhibited are the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2][5][7] The targeted inhibition of these signaling cascades ultimately leads to decreased tumor cell proliferation and an increase in apoptosis.[1]

Data Presentation: Potency and Selectivity

The following tables summarize the in vitro potency of Osimertinib against various EGFR mutations and its selectivity compared to wild-type EGFR.

Table 1: In Vitro Potency of Osimertinib Against EGFR Mutations in Cell Lines

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |

| PC-9 | Exon 19 deletion | 13-54[8] |

| H3255 | L858R | 13-54[8] |

| H1975 | L858R/T790M | <15[3] |

| PC-9VanR | Exon 19 deletion/T790M | <15[3] |

Table 2: Selectivity of Osimertinib for Mutant vs. Wild-Type EGFR

| EGFR Form | Mean IC50 (nM) |

| Mutant EGFR (Sensitizing and T790M) | <15[3] |

| Wild-Type EGFR | 480-1865[3] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Cell Viability Assay (MTS/CellTiter-Glo®)

Objective: To determine the concentration-dependent cytotoxic effect of Osimertinib on cancer cells with different EGFR mutation statuses.

Materials:

-

Cancer cell lines (e.g., PC-9, H1975)

-

Growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Osimertinib

-

DMSO (vehicle control)

-

MTS or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of Osimertinib in growth medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%.

-

Replace the existing medium with the medium containing the various concentrations of Osimertinib or DMSO as a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a CO₂ incubator.[1]

-

Add MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results against the log concentration of Osimertinib to determine the IC₅₀ value.[1]

Protocol 2: Western Blotting for Phospho-Protein Analysis

Objective: To visualize the inhibitory effect of Osimertinib on the phosphorylation of EGFR and its key downstream signaling proteins, such as AKT and ERK.

Materials:

-

Cancer cell lines

-

Growth medium

-

Osimertinib

-

DMSO

-

EGF (optional, for stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH).[1]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of Osimertinib or DMSO for a specified time (e.g., 2-24 hours). For some cell lines, stimulate with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[1]

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the image using an imaging system.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Osimertinib Inhibition of EGFR Signaling Pathways.

Experimental Workflow Diagram

Caption: General workflow for a cell viability assay.

Conclusion

The in vitro characterization of Osimertinib confirms its high potency and selectivity for EGFR-sensitizing and T790M resistance mutations, while sparing wild-type EGFR.[1][2] Its mechanism, centered on the irreversible covalent inhibition of the EGFR kinase, effectively blocks downstream pro-survival signaling.[1] The comprehensive in vitro assays detailed in this guide are fundamental for defining the compound's activity profile, understanding its mechanism of action, and identifying potential resistance pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

Physicochemical properties of [Compound Name]

An In-Depth Technical Guide to the Physicochemical Properties of Acetylsalicylic Acid (Aspirin)

Introduction

Acetylsalicylic acid, commonly known as aspirin (B1665792), is a cornerstone of modern pharmacology. It is a non-steroidal anti-inflammatory drug (NSAID) with a rich history of use as an analgesic, antipyretic, and anti-inflammatory agent.[1] Its therapeutic effects are primarily derived from its ability to irreversibly inhibit cyclooxygenase (COX) enzymes.[2][3] More recently, its antiplatelet effects have been leveraged for the prevention of cardiovascular events such as heart attacks and strokes.[2][3] This document provides a comprehensive overview of the core physicochemical properties of aspirin, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Physicochemical Properties

Aspirin is a white, crystalline, weakly acidic substance.[2] It is an acetyl derivative of salicylic (B10762653) acid and is known to be stable in dry air but gradually hydrolyzes into salicylic acid and acetic acid in the presence of moisture.[1][2] This hydrolysis is why formulations of aspirin often have a faint vinegar-like smell.[2]

Quantitative Data Summary

The fundamental physicochemical parameters of acetylsalicylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₉H₈O₄ | - |

| Molecular Weight | 180.159 | g/mol |

| Melting Point | 135 - 136 | °C |

| Boiling Point | 140 (decomposes) | °C |

| Density | 1.40 | g/cm³ |

| pKa (at 25 °C) | 3.5 | - |

| Water Solubility (at 20-25 °C) | 3 g/L (or 0.33 g/100 cm³) | g/L |

[Sources: 1, 2, 3, 5, 11]

Crystal Structure

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical factor in drug development, affecting properties like solubility and bioavailability. For many years, aspirin was known to have only one crystal form (Form I). In this form, pairs of aspirin molecules create centrosymmetric dimers through hydrogen bonds involving the acetyl groups.[2] In 2005, a second polymorph (Form II) was discovered. In Form II, each aspirin molecule forms similar hydrogen bonds but with two adjacent molecules instead of one.[2] Both polymorphs share identical 2-dimensional sections and form identical dimer structures with respect to the carboxylic acid groups.[2][4]

Experimental Protocols

The determination of physicochemical properties is fundamental to drug characterization. The following sections detail the standard laboratory protocols for measuring key parameters of aspirin.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity. A pure substance typically exhibits a sharp melting point, whereas impurities will broaden and lower the melting temperature range.[5][6]

Methodology:

-

Sample Preparation: Ensure the aspirin sample is completely dry. Load a small amount (approx. 0.5 cm depth) of the finely powdered aspirin into a sealed melting point capillary tube.[5][6]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus. This can be a commercial device or an oil/glycerol bath setup with a thermometer.[5][6]

-

Heating: Heat the apparatus slowly, especially near the expected melting point (around 130°C).[7] A rate of approximately 1-2°C per minute is recommended to ensure thermal equilibrium.[8]

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For pure aspirin, this range is typically between 138-140°C.[8]

pKa Determination by Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For an acid, when the pH of the solution equals the pKa, the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms are equal.[9]

Methodology:

-

Solution Preparation: Accurately weigh a known amount of aspirin (e.g., 0.36 g) and dissolve it in a mixture of ethanol (B145695) and deionized water (e.g., 10 cm³ ethanol and 90 cm³ water).[9][10] Ethanol is used to aid the dissolution of the poorly water-soluble aspirin.[9]

-

Titration Setup: Fill a burette with a standardized strong base, typically 0.10 mol dm⁻³ sodium hydroxide (B78521) (NaOH) solution. Place a calibrated pH probe into the aspirin solution.[9][10]

-

Titration Process: Add the NaOH solution in small, measured increments (e.g., 2 cm³). After each addition, stir the solution thoroughly and record the pH.[9] As the pH begins to change rapidly near the equivalence point, reduce the increment size (e.g., 0.5 cm³) for greater accuracy.[9]

-

Data Analysis: Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The volume of NaOH at the halfway point to equivalence is then determined. The pH at this halfway point is equal to the pKa of aspirin.[9][10]

Aqueous Solubility Determination

Solubility is a critical property influencing a drug's dissolution rate and bioavailability. Aspirin is poorly soluble in water.

Methodology:

-

Solution Preparation: Add an excess amount of aspirin (e.g., 0.5 g) to a fixed volume of distilled water (e.g., 50 cm³) in a conical flask.[11]

-

Equilibration: Swirl the mixture for a set period (e.g., 5 minutes) to facilitate dissolution and allow it to reach equilibrium.[11] For more rigorous results, the solution can be left to stand for a longer period.[11]

-

Separation: Filter the solution to remove any undissolved solid, collecting the saturated aspirin solution in a dry flask.[11]

-

Quantification (Titration): Take a precise volume of the filtrate (e.g., 10 cm³) and titrate it with a standardized low-concentration sodium hydroxide solution (e.g., 0.020 mol dm⁻³) using phenolphthalein (B1677637) as an indicator.[11]

-

Calculation: From the volume of NaOH used in the titration, calculate the molar concentration of aspirin in the saturated solution. Convert this concentration to the desired units (e.g., g/L).

Mechanism of Action: Signaling Pathway

The primary therapeutic effects of aspirin stem from its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[3][[“]]

Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue (specifically Ser-530) in the active site of the COX enzymes.[2][3][13] This covalent modification permanently deactivates the enzyme, a mechanism known as "suicide inhibition".[2] This irreversible action distinguishes aspirin from other NSAIDs like ibuprofen, which are reversible inhibitors.[2][3]

-

Inhibition of COX-1: In platelets, which lack a nucleus and cannot synthesize new proteins, the inhibition of COX-1 by aspirin is permanent for the lifespan of the platelet (8–9 days).[2] This blocks the production of thromboxane (B8750289) A₂, a potent platelet aggregator, accounting for aspirin's antithrombotic (anti-clotting) effects.[3]

-

Inhibition of COX-2: COX-2 is typically induced during an inflammatory response.[[“]] By inhibiting COX-2, aspirin reduces the synthesis of pro-inflammatory prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[2][3] Interestingly, the acetylation of COX-2 by aspirin modifies its enzymatic activity, causing it to produce anti-inflammatory mediators called epi-lipoxins.[2][3]

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The melting point of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 6. edu.rsc.org [edu.rsc.org]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. edu.rsc.org [edu.rsc.org]

- 10. scribd.com [scribd.com]

- 11. The solubility of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 12. consensus.app [consensus.app]

- 13. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature Review of the BCL-2 Family of Molecules: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The BCL-2 Family and the Apoptosis Switch

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1] This family consists of both anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA).[2][3] In healthy cells, a delicate balance between these opposing factions determines cell fate.[4] Anti-apoptotic members sequester their pro-apoptotic counterparts, preventing the initiation of the apoptotic cascade.[5][6] However, in many forms of cancer, anti-apoptotic BCL-2 proteins are overexpressed, tilting the balance towards cell survival and contributing to tumorigenesis and resistance to therapy.[7][8]

This dysregulation makes the BCL-2 family a compelling target for therapeutic intervention.[9] Small molecule inhibitors, often referred to as "BH3 mimetics," have been developed to mimic the action of pro-apoptotic BH3-only proteins.[10] These inhibitors bind to the hydrophobic groove of anti-apoptotic BCL-2 proteins, displacing pro-apoptotic proteins and thereby triggering cancer cell death.[10][11] The landmark approval of Venetoclax, a highly selective BCL-2 inhibitor, for treating certain leukemias has validated this therapeutic strategy and spurred the development of new agents targeting other BCL-2 family members.[12][13]

Quantitative Data: Binding Affinities of BCL-2 Family Inhibitors

The efficacy and selectivity of BCL-2 inhibitors are determined by their binding affinities for different anti-apoptotic family members. This section summarizes key quantitative data for prominent BCL-2 inhibitors.

| Compound | Target(s) | BCL-2 (Kᵢ, nM) | BCL-xL (Kᵢ, nM) | MCL-1 (Kᵢ, nM) | Citation(s) |

| Venetoclax (ABT-199) | BCL-2 | < 1 | > 1000 | > 1000 | [13] |

| Navitoclax (ABT-263) | BCL-2, BCL-xL, BCL-w | < 1 | < 1 | > 1000 | [14] |

| Compound 21 | BCL-2, BCL-xL | < 1 | < 1 | - | [14] |

| DC-B01 | BCL-2 (BH4 domain) | 2160 (KD, µM) | - | - | [13] |

| MLN8237 | Aurora A Kinase (indirect effect) | - | - | - | [6] |

Kᵢ: Inhibition constant; KD: Dissociation constant. A lower value indicates a higher binding affinity. "-": Data not available.

Signaling Pathways

The intrinsic apoptotic pathway is tightly regulated by the interactions between BCL-2 family members at the mitochondrial outer membrane.

The Intrinsic Apoptosis Pathway

Cellular stress signals activate the "BH3-only" sensor proteins, which in turn either directly activate the effector proteins BAX and BAK or inhibit the anti-apoptotic BCL-2 family members.[2] This releases BAX and BAK, allowing them to oligomerize and form pores in the mitochondrial outer membrane.[2][5] This permeabilization leads to the release of cytochrome c, which initiates the caspase cascade and culminates in apoptosis.[2]

References

- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. youtube.com [youtube.com]

- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 13. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Rapamycin in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase.[1] The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival, integrating signals from growth factors, nutrients, and cellular energy status.[1][2][3] Rapamycin is widely used in cell culture experiments to study fundamental cellular processes such as cell cycle progression, apoptosis, and autophagy.[1]

Its primary mechanism of action involves forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[1][3] This Rapamycin-FKBP12 complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1).[1] This inhibition prevents the phosphorylation of key downstream targets that are critical for protein synthesis and cell growth, leading to effects such as a G1 phase cell cycle arrest and the induction of autophagy.[1][4]

Mechanism of Action and Signaling Pathway

The mTOR protein kinase is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][5][6]

-

mTORC1: This complex is sensitive to Rapamycin.[5][6] It is activated by signals like growth factors and amino acids and promotes anabolic processes such as protein and lipid synthesis by phosphorylating key substrates like S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[3][4][7]

-

mTORC2: This complex is generally considered insensitive to acute Rapamycin treatment.[5][6] It is involved in processes like cytoskeletal organization and cell survival, partly by phosphorylating AKT.[4][5]

Rapamycin's inhibitory effect is specific to mTORC1. The Rapamycin-FKBP12 complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity and its downstream signaling.[3][7]

Quantitative Data Summary: Rapamycin IC50 Values

The half-maximal inhibitory concentration (IC50) of Rapamycin varies significantly across different cell lines.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for a specific experimental system.[1]

| Cell Line | Cancer Type | IC50 Value | Assay Type |

| HEK293 | Embryonic Kidney | ~0.1 nM | mTOR Activity |

| T98G | Glioblastoma | ~2 nM | Cell Viability |

| MCF-7 | Breast Cancer | ~20 nM | Cell Growth |

| Ca9-22 | Oral Cancer | ~15 µM | Cell Proliferation (MTT) |

| U87-MG | Glioblastoma | ~1 µM | Cell Viability |

| MDA-MB-231 | Breast Cancer | ~20 µM | Cell Growth |

Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, incubation time, and the specific assay method used.[9]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of Rapamycin in a cell-based assay.

Protocol 1: Cell Viability / Proliferation (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cell line of interest (e.g., MCF-7, Ca9-22)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Rapamycin (stock solution in DMSO)[9]

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (for formazan (B1609692) solubilization)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate at 37°C in a 5% CO₂ incubator until cells adhere and reach approximately 70-80% confluency.[9][10]

-

Treatment: Prepare serial dilutions of Rapamycin in complete medium from your stock solution. Also prepare a vehicle control (medium with the same concentration of DMSO used for the highest Rapamycin dose).

-

Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of Rapamycin or the vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of Rapamycin concentration to determine the IC50 value.

Protocol 2: Western Blot for mTOR Pathway Inhibition

This protocol is used to confirm the on-target effect of Rapamycin by measuring the phosphorylation status of mTORC1 downstream targets like S6K1 and 4E-BP1.[7]

Materials:

-

6-well tissue culture plates

-

Rapamycin and vehicle control

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors[7]

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer system (PVDF or nitrocellulose membrane)[7]

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[7]

-

Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-mTOR, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody[7]

-

Enhanced Chemiluminescence (ECL) substrate and imaging system[7]

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of Rapamycin or vehicle for the chosen duration.

-

Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7][11]

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.[7]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][11] Collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel. Due to the large size of mTOR (~289 kDa), a low-percentage or gradient gel is recommended.[7][12] Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[7] Incubate the membrane with the primary antibody (e.g., diluted in 5% BSA in TBST) overnight at 4°C with gentle shaking.[13]

-

Wash the membrane three times with TBST.[7]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]

-

Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ).[7] Normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.

Protocol 3: Autophagy Detection

Rapamycin is a well-established inducer of autophagy.[14][15] Autophagy can be monitored by detecting the conversion of LC3-I to LC3-II via Western Blot or by visualizing the formation of LC3 puncta (autophagosomes) using fluorescence microscopy.

Method A: LC3-II Detection by Western Blot

-

Procedure: Follow the Western Blot protocol described above (Protocol 2).

-

Antibodies: Use a primary antibody specific for LC3 (which detects both LC3-I and LC3-II).

-

Analysis: Autophagy induction is indicated by an increase in the amount of the lipidated, faster-migrating LC3-II band relative to the LC3-I band or a loading control. To measure autophagic flux (the rate of degradation), compare samples treated with Rapamycin alone to samples co-treated with Rapamycin and a lysosomal inhibitor like Bafilomycin A1.[16][17] An accumulation of LC3-II in the presence of the inhibitor confirms a functional autophagic process.

Method B: LC3 Puncta Visualization by Fluorescence Microscopy

-

Cell Culture: Seed cells on glass coverslips in a 12- or 24-well plate. If the cell line does not endogenously express sufficient LC3, transfect with a plasmid expressing fluorescently-tagged LC3 (e.g., GFP-LC3).

-

Treatment: Treat cells with Rapamycin or vehicle control as previously described.

-

Fixation and Staining: After incubation, wash the cells with PBS. Fix them with 4% paraformaldehyde for 15 minutes. If not using a fluorescent fusion protein, proceed with permeabilization and immunofluorescence staining using an anti-LC3 primary antibody and a fluorescently-labeled secondary antibody. Stain the nuclei with DAPI or Hoechst stain.[18]

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Analysis: Autophagy induction is characterized by the formation of distinct, bright fluorescent puncta within the cytoplasm of Rapamycin-treated cells, compared to the diffuse cytosolic fluorescence in control cells.[16] Quantify the number of puncta per cell to measure the extent of autophagosome formation.

References

- 1. benchchem.com [benchchem.com]

- 2. cusabio.com [cusabio.com]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. assaygenie.com [assaygenie.com]

- 6. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Dissolving and Storing Vorapaxar

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vorapaxar is a potent, orally active, and selective antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] By competitively inhibiting PAR-1, Vorapaxar blocks thrombin-induced and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation.[1][3] This mechanism is distinct from other antiplatelet agents like aspirin (B1665792) and P2Y12 inhibitors.[4] This document provides detailed protocols for the dissolution and storage of Vorapaxar for research purposes, along with a key experimental workflow.

Compound Information

A summary of the key chemical and physical properties of Vorapaxar is provided below.

| Property | Value |

| Synonyms | SCH 530348, MK-5348[2][5] |

| Molecular Formula | C₂₉H₃₃FN₂O₄ |

| Molecular Weight | 492.59 g/mol [4] |

| CAS Number | 618385-01-6[1] |

| Mechanism of Action | Competitive Protease-Activated Receptor-1 (PAR-1) Antagonist[1][3] |

| Key Inhibition Values | Kᵢ: 8.1 nM for PAR-1[1] IC₅₀: 47 nM for thrombin-induced platelet aggregation[1] IC₅₀: 25 nM for haTRAP-induced platelet aggregation[1] |

Dissolving and Handling Protocols

-

Vorapaxar powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethanol (EtOH), anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Saline (0.9% NaCl), sterile

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Sterile microcentrifuge tubes and/or vials

-

Calibrated pipettes

The following table summarizes the solubility of Vorapaxar in common laboratory solvents. Sonication is recommended to aid dissolution.[5]

| Solvent | Maximum Solubility (approx.) |

| DMSO | ~257 mg/mL (~523 mM)[5] |

| Ethanol | ~92 mg/mL (~187 mM)[5] |

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, for subsequent dilution in aqueous buffers for in vitro experiments.

-

Equilibrate: Allow the Vorapaxar powder vial to warm to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of Vorapaxar powder in a suitable tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 203 µL of DMSO per 1 mg of Vorapaxar).

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[5]

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[1][6]

-

Storage: Store the aliquots as recommended in Section 4.0.

For in vivo studies, a vehicle that is well-tolerated is required. A common formulation is a co-solvent mixture.

-

Prepare Stock: Prepare a concentrated stock of Vorapaxar in DMSO as described in section 3.3.

-

Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the specified ratio. A common vehicle consists of:

-

40% PEG300

-

5% Tween 80

-

45% Saline

-

-

Dilution: Add 10% of the final volume from the DMSO stock solution to the vehicle. For example, to prepare 1 mL of a 5 mg/mL final solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of the PEG300/Tween 80/Saline vehicle.[5]

-

Mixing: Vortex thoroughly to ensure the solution is homogeneous. Gentle warming or sonication may be required.[5]

-

Administration: Prepare the final formulation fresh on the day of the experiment.

Storage and Stability

Proper storage is critical to maintain the integrity of Vorapaxar.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C[5] | Up to 3 years[5] | Store in a tightly sealed container, protected from light and moisture.[4][7] |

| In Solvent (e.g., DMSO) | -80°C[1][5] | 1-2 years[1][5] | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| In Solvent (e.g., DMSO) | -20°C[1] | Up to 1 year[1] | For shorter-term storage. |

Note: Vorapaxar sulfate (B86663) has different stability profiles, with stock solutions stable for 6 months at -80°C and 1 month at -20°C.[6]

Mechanism of Action: PAR-1 Antagonism

Thrombin is a potent platelet activator that cleaves the N-terminus of the G-protein coupled receptor PAR-1.[8] This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating downstream signaling. This signaling cascade leads to platelet shape change, granule release, and aggregation.[8][9] Vorapaxar acts as a competitive, reversible antagonist that binds to PAR-1, preventing thrombin from cleaving and activating the receptor.[3][8] This blockade selectively inhibits thrombin-mediated platelet activation without affecting coagulation or platelet activation by other agonists like ADP or collagen.[3][5]

Experimental Protocol: Platelet Aggregation Assay

This protocol provides a general workflow for assessing the effect of Vorapaxar on thrombin receptor-activating peptide (TRAP)-induced platelet aggregation using light transmission aggregometry (LTA).

-

Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.

-

Prepare Platelet-Rich Plasma (PRP):

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake.

-

Carefully collect the upper PRP layer.

-

-

Prepare Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.

-

Collect the supernatant (PPP), which will be used as the reference blank (100% aggregation).

-

-

Assay Procedure:

-

Pipette PRP into aggregometer cuvettes with a stir bar and allow it to equilibrate at 37°C.

-

Add Vorapaxar (at various concentrations) or vehicle control (e.g., DMSO diluted in saline) to the PRP and incubate for a specified time (e.g., 5-10 minutes).

-

Establish a baseline light transmission reading.

-

Add the agonist, TRAP (e.g., at a final concentration of 10-20 µM), to induce aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition relative to the vehicle control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vorapaxar - Wikipedia [en.wikipedia.org]

- 5. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. safemedication.com [safemedication.com]

- 8. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Rapamycin for in vivo Animal Studies

Introduction

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound first discovered as a product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island.[1] Initially identified for its antifungal properties, it is now a widely utilized and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase.[2][3] The mTOR pathway is a central regulator of essential cellular processes, including growth, proliferation, metabolism, and survival, by integrating signals from growth factors, nutrients, and cellular energy status.[2][4] Due to its profound effects, Rapamycin and its analogues (rapalogs) are extensively used in preclinical research across various animal models to investigate aging, cancer, immunosuppression, and neurodegeneration.[1][2][5]

Mechanism of Action

Rapamycin exerts its inhibitory effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[1][6] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[6] This action allosterically inhibits the function of mTOR Complex 1 (mTORC1), a crucial assembly for cell growth and proliferation.[4][7] While mTORC1 is acutely sensitive to Rapamycin, mTOR Complex 2 (mTORC2) is generally considered less sensitive, though it can be inhibited by chronic treatment in certain cell types.[8] The inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle progression.[7]

Data Presentation: Dosage and Pharmacokinetics

The effective dose of Rapamycin varies significantly depending on the research area, animal model, and desired biological outcome.[2] Continuous low-level dosing has been shown to be more effective for inhibiting tumor growth than intermittent high-dose boluses.[9]

Table 1: Rapamycin Dosage in Mouse Models for Various Applications

| Research Area | Mouse Strain | Dosage | Administration Route | Frequency | Reference |

| Longevity/Anti-aging | C57BL/6 | 2 mg/kg | Intraperitoneal (IP) | Once every 5 days | [2] |

| C57BL/6 | 4 mg/kg | Intraperitoneal (IP) | Every other day for 6 weeks | [2] | |

| Not Specified | 14 ppm in diet | Oral (in feed) | Continuous | [10] | |

| Cancer (Prevention) | FVB/N HER-2/neu | 1.5 mg/kg | Subcutaneous (SC) | 3 times a week for 2 weeks, followed by a 2-week break | [11] |

| FVB/N HER-2/neu | 0.45 mg/kg | Subcutaneous (SC) | 3 times a week for 2 weeks, followed by a 2-week break | [12] | |

| Cancer (Treatment) | Balb/c (CT-26 colon) | 1.5 mg/kg/day | Continuous Infusion | Daily | [9] |

| Athymic Nu/Nu (C6 glioma) | ~4 mg/kg/day | Intraperitoneal (IP) | Daily | [3] | |

| Immunosuppression | Inbred Rat Strains | 3 mg/kg/day | Not Specified | Daily for 14 days | [13] |

Table 2: Summary of Pharmacokinetic Parameters for Rapamycin

| Parameter | Value | Species | Notes | Reference |

| Oral Bioavailability | ~15-20% | Preclinical Models | Due to extensive first-pass metabolism. | [3][14] |

| Elimination Half-Life | 6-12 hours | Mice and Rats | After intravenous administration. | [3] |

| ~62 hours | Humans (Renal Transplant) | After multiple oral doses. | [3] | |

| Distribution | Sequesters in erythrocytes | Humans and Animals | Whole blood concentrations are significantly higher than plasma. | [15][16] |

| Metabolism | Primarily via CYP3A4 | Humans and Animals | Metabolized in the liver. | [14][15] |

Experimental Protocols

Due to its lipophilic nature, Rapamycin is insoluble in water and requires a specific vehicle for in vivo administration.[2] Below are detailed protocols for preparation and administration via intraperitoneal injection and oral gavage.

Protocol 1: Preparation of Rapamycin for Intraperitoneal (IP) Injection

This protocol describes the preparation of a common vehicle formulation using Ethanol, PEG400, and Tween 80.

Materials:

-

Rapamycin powder

-

100% Ethanol (Anhydrous)

-

Polyethylene Glycol 400 (PEG400)

-

Polysorbate 80 (Tween 80)

-

Sterile Saline or Water for Injection

-

Sterile microcentrifuge tubes, syringes, and needles

-

0.22 µm sterile syringe filter

Procedure:

-

Prepare Stock Solution (e.g., 50 mg/mL):

-

Prepare Vehicle Solution:

-

In a sterile tube, prepare the vehicle. A common formulation consists of 5% PEG400 and 5% Tween 80 in saline.[2] Other protocols use a mixture of 10% PEG400 and 10% Tween 80.[10][17]

-

To prepare, mix the required volumes of PEG400 and Tween 80 first, then bring to the final volume with sterile saline or water.

-

-

Prepare Final Dosing Solution (e.g., 1 mg/mL):

-

On the day of injection, thaw the Rapamycin stock solution.

-

Dilute the stock solution into the prepared vehicle to achieve the final desired concentration. For example, to make 1 mL of a 1 mg/mL solution from a 50 mg/mL stock, add 20 µL of the stock to 980 µL of the vehicle.[2][17]

-

Vortex the final solution thoroughly to ensure complete mixing.

-

-

Sterilization:

Protocol 2: Administration via Intraperitoneal (IP) Injection in Mice

Procedure:

-

Calculate Injection Volume: Calculate the required volume based on the most recent body weight of the mouse and the desired dosage (e.g., for a 25g mouse at a 5 mg/kg dose, inject 125 µL of a 1 mg/mL solution).[10]

-

Animal Restraint: Firmly restrain the mouse by scruffing the skin on its neck and back to expose the abdomen. Tilt the mouse slightly with its head down to move the abdominal organs away from the injection site.[2]

-

Injection: The injection should be administered into the lower right quadrant of the abdomen to avoid the bladder and cecum. Insert a 25-27 gauge needle at a shallow angle (15-20 degrees) to a depth of about 5 mm.[2][10]

-

Administer Dose: Gently aspirate to ensure no fluid (blood or urine) is drawn back, which would indicate improper needle placement.[2] Inject the calculated volume smoothly and withdraw the needle.

-

Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Preparation and Administration via Oral Gavage in Mice

Oral gavage is an alternative method for precise dosing, especially in studies where daily administration is required.[18]

Materials:

-

Prepared and filtered Rapamycin dosing solution (as in Protocol 1)

-

Appropriately sized gavage needle (e.g., 18-20 gauge, 1-1.5 inches long with a rounded tip for adult mice).[19]

Procedure:

-

Select Gavage Needle: Choose a gavage needle of the correct length and gauge for the size of the mouse.[19] The length should be measured from the tip of the mouse's nose to the last rib. Mark the needle to prevent over-insertion.

-

Animal Restraint: Scruff the mouse firmly, ensuring the head and body are held in a straight line to facilitate the passage of the needle into the esophagus.[19]

-

Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate. The needle should pass easily down the esophagus with no resistance.[19] If resistance is felt, withdraw and reposition. Do not force the needle , as this can cause perforation of the esophagus or trachea.

-

Administer Dose: Once the needle is correctly positioned, administer the solution slowly from the attached syringe.

-

Withdrawal and Monitoring: After dosing, gently remove the needle along the same path of insertion.[19] Monitor the animal for any signs of choking, distress, or discomfort.

Experimental Workflow Visualization

A typical in vivo study workflow involves several key stages from animal acclimatization to data analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dosing of rapamycin is critical to achieve an optimal antiangiogenic effect against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. The effects of rapamycin on humoral immunity in vivo. Suppression of primary responses but not of ongoing alloantibody synthesis or memory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tox-dossiers-umr.de [tox-dossiers-umr.de]

- 15. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapamycin: Distribution, Pharmacokinetics, and Therapeutic Range Investigations | Semantic Scholar [semanticscholar.org]

- 17. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]

- 18. researchgate.net [researchgate.net]

- 19. iacuc.wsu.edu [iacuc.wsu.edu]

Application Notes and Protocols for High-Throughput Screening with Vorinostat (SAHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat (B1683920), also known as suberoylanilide hydroxamic acid (SAHA), is a potent, broad-spectrum inhibitor of class I and class II histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2] The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer. Vorinostat is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL) and serves as a valuable tool compound in high-throughput screening (HTS) for the discovery of new therapeutic agents.[2][3] These application notes provide detailed methodologies for key experiments and summarize quantitative data for the use of Vorinostat in HTS campaigns.

Mechanism of Action

Vorinostat's primary mechanism of action is the direct inhibition of histone deacetylase enzymes.[1] Structurally, it is a hydroxamic acid that chelates the zinc ion within the active site of HDACs, blocking the enzyme's catalytic activity.[1][4] This inhibition prevents the removal of acetyl groups from histones, leading to histone hyperacetylation. The increased acetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. This results in a more relaxed, open chromatin structure, making gene promoters more accessible to transcription factors and reactivating the expression of silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[1]

Quantitative Data Summary

The inhibitory activity of Vorinostat can vary depending on the specific HDAC isoform, the cell line, and the assay conditions. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for Vorinostat in various contexts.

Table 1: In Vitro Inhibitory Activity of Vorinostat (SAHA) against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Assay Type |

| HDAC1 | 10 | Cell-free |

| HDAC3 | 20 | Cell-free |

Note: IC50 values are approximate and can vary based on the specific assay conditions.[5][6]

Table 2: Anti-proliferative Activity of Vorinostat (SAHA) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| SW-982 | Synovial Sarcoma | 8.6 | 48h |

| SW-1353 | Chondrosarcoma | 2.0 | 48h |

| HCT116 | Colon Cancer | 0.67 - 0.77 | 1h |

| 4T1 | Breast Cancer | 1.59 - 12.12 | 48-72h |

| 518A2 | Melanoma | 0.9 | Not Specified |

| LNCaP | Prostate Cancer | 2.5 - 7.5 | Not Specified |

| PC-3 | Prostate Cancer | 2.5 - 7.5 | Not Specified |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | Not Specified |

| MCF-7 | Breast Cancer | 0.75 | Not Specified |

Note: IC50 values are dependent on the specific cell line and experimental conditions.[5][6][7][8]

Experimental Protocols

Biochemical HDAC Inhibitor Screening Assay (Fluorometric)

This protocol provides a method for screening potential HDAC1 inhibitors in a high-throughput format.

Materials:

-

Purified recombinant HDAC1 enzyme[9]

-

HDAC1 substrate (e.g., acetylated lysine peptide)[10]

-

HDAC Assay Buffer

-

HDAC Developer solution[10]

-

Test compounds (including Vorinostat as a positive control)

-

384-well black microplates

-

Fluorometer (Excitation: 340-360 nm, Emission: 440-465 nm)[9][10]

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds and Vorinostat in HDAC Assay Buffer.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

HDAC1 enzyme diluted in HDAC Assay Buffer.

-

Test compound or Vorinostat solution.

-

Vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Substrate Addition: Add the HDAC1 substrate to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Add the HDAC Developer solution to each well to stop the reaction and generate a fluorescent signal.

-

Signal Detection: Incubate the plate at room temperature for 15 minutes and then measure the fluorescence using a fluorometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

Cell-Based Viability Assay (MTS Assay)

This protocol is for determining the dose-dependent effect of Vorinostat on the viability of adherent cancer cell lines.[2]

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Vorinostat (SAHA) stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[2]

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.[2][8]

-

Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of Vorinostat in complete culture medium. Remove the old medium from the wells and add 100 µL of the prepared Vorinostat dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest Vorinostat concentration, typically ≤0.1%).[2]

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.[2][8]

-

MTS Assay: Add 20 µL of MTS reagent to each well.[2]

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This protocol is to confirm the mechanism of action of Vorinostat by detecting changes in histone acetylation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Vorinostat (SAHA) stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-